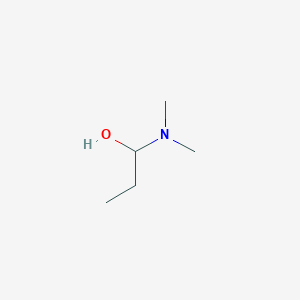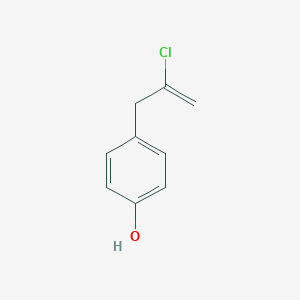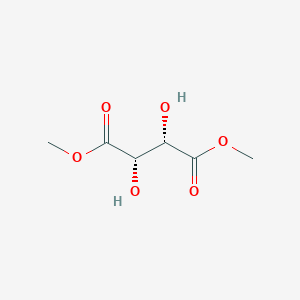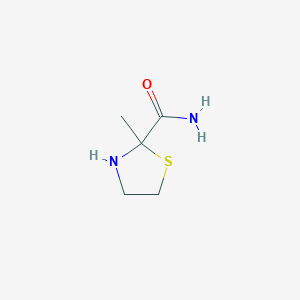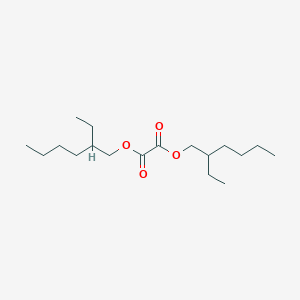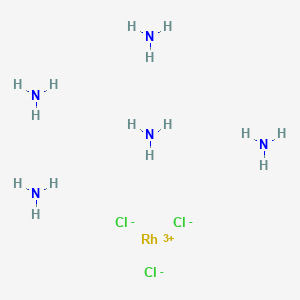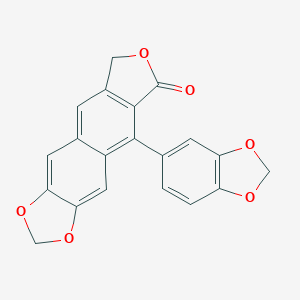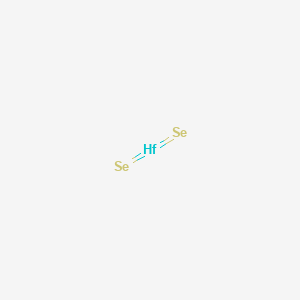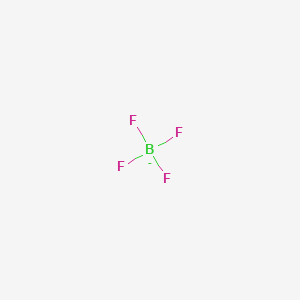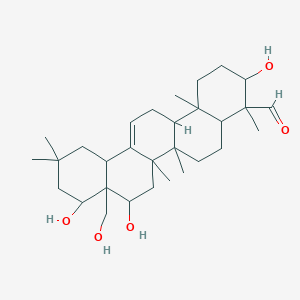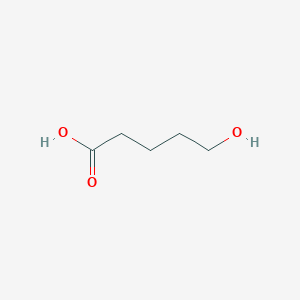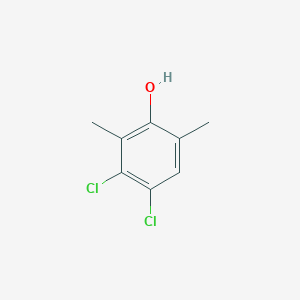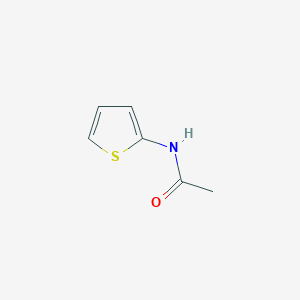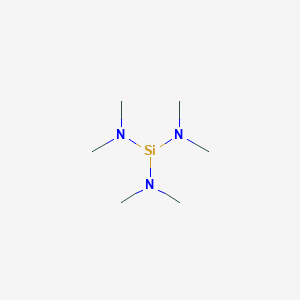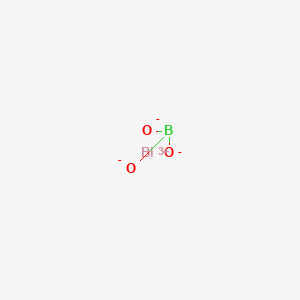
Bismuth orthoborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth orthoborate (BiBO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BiBO3 is a non-linear optical material that exhibits excellent optical properties, making it a suitable candidate for various scientific research applications.
作用機序
The mechanism of action of Bismuth orthoborate is still under investigation. However, it is believed that its non-linear optical properties are due to the presence of bismuth ions, which have a unique electronic structure that promotes non-linear optical effects. The exact mechanism of action of Bismuth orthoborate in laser technology and photovoltaic devices is still being studied.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Bismuth orthoborate. However, some studies suggest that Bismuth orthoborate may have potential applications in biomedical imaging due to its optical properties. Additionally, Bismuth orthoborate has been studied for its potential antibacterial properties.
実験室実験の利点と制限
Bismuth orthoborate has several advantages for lab experiments, including its non-linear optical properties, high thermal stability, and low toxicity. However, Bismuth orthoborate is challenging to synthesize, and its properties are highly dependent on the synthesis method used. Additionally, Bismuth orthoborate is a relatively new material, and there is limited research on its properties and potential applications.
将来の方向性
There are several future directions for Bismuth orthoborate research, including the development of new synthesis methods, the investigation of its properties and potential applications in biomedical imaging, and the optimization of its properties for use in non-linear optical materials, laser technology, and photovoltaic devices. Additionally, further research is needed to understand the mechanism of action of Bismuth orthoborate and its potential antibacterial properties.
Conclusion:
In conclusion, Bismuth orthoborate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its non-linear optical properties make it an excellent candidate for various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. While there is limited research on the biochemical and physiological effects of Bismuth orthoborate, it has potential applications in biomedical imaging and antibacterial properties. Further research is needed to optimize its properties and understand its mechanism of action.
合成法
The synthesis of Bismuth orthoborate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve mixing the reactants in a specific ratio and heating them at high temperatures to form the desired compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Bismuth orthoborate. Sol-gel methods involve the use of a precursor solution that is converted into the desired compound through a series of chemical reactions.
科学的研究の応用
Bismuth orthoborate has found various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. Its unique optical properties make it an excellent candidate for non-linear optical materials, which have applications in optical communication, optical data storage, and optical switching. Bismuth orthoborate is also used in laser technology as a frequency converter, which converts the frequency of a laser beam to a higher or lower frequency. Additionally, Bismuth orthoborate has potential applications in photovoltaic devices, as it exhibits excellent photoelectric properties.
特性
CAS番号 |
14059-35-9 |
|---|---|
製品名 |
Bismuth orthoborate |
分子式 |
BiBO3 BBiO3 |
分子量 |
267.79 g/mol |
IUPAC名 |
bismuth;borate |
InChI |
InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3 |
InChIキー |
YISOXLVRWFDIKD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Bi+3] |
正規SMILES |
B([O-])([O-])[O-].[Bi+3] |
その他のCAS番号 |
14059-35-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



